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Compound of Interest

Compound Name:
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(nitromethyl)cyclohexanone

CAS No.: 87875-48-7

Cat. No.: B1600642

Get Quote

Part 1: Executive Summary & Strategic Utility
4-Hydroxy-4-(nitromethyl)cyclohexanone (CAS: 87875-48-7) represents a high-value

"linchpin" intermediate in modern medicinal chemistry. Its structural uniqueness lies in its dense

functionalization: it possesses a ketone for reductive amination, a tertiary alcohol for

solubility/binding modulation, and a nitromethyl group that serves as a masked aminomethyl

handle.

For drug development professionals, this molecule is not merely a building block; it is the

primary gateway to spirocyclic scaffolds (specifically 1-oxa-6-azaspiro[2.5]octanes and related

congeners). These 3D-rich architectures are increasingly favored over flat aromatic systems to

improve physicochemical properties (Fsp3 score) and patentability in lead optimization.

Part 2: Chemical Identity & Physical Properties[1]
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Property Data

CAS Number 87875-48-7

IUPAC Name 4-Hydroxy-4-(nitromethyl)cyclohexan-1-one

Molecular Formula C₇H₁₁NO₄

Molecular Weight 173.17 g/mol

Appearance White to pale yellow crystalline solid

Melting Point 124.5 – 125.0 °C

Solubility
Soluble in DMSO, MeOH, EtOAc; Sparingly

soluble in water

pKa (Predicted)
~14.6 (Tertiary alcohol), ~10 (Nitromethyl α-

protons)

Stability
Stable under standard conditions; Nitro group

sensitive to high heat/shock

Part 3: Synthesis Protocol (High-Fidelity Route)
While direct addition of nitromethane to 1,4-cyclohexanedione is possible, it suffers from poor

selectivity (bis-addition) and difficult purification. The Mono-Ketal Route is the industry standard

for generating high-purity material for pharmaceutical applications.

Step 1: Desymmetrization via Ketalization
Precursor: 1,4-Cyclohexanedione.[1][2][3]

Reagent: Ethylene glycol (1.0 eq), p-TSA (cat.), Toluene.

Process: Dean-Stark reflux.

Target: 1,4-Dioxaspiro[4.5]decan-8-one (Mono-ketal).[3]

Control Point: Stop reaction immediately upon stoichiometric water removal to prevent bis-

ketal formation.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://patents.google.com/patent/CN100486950C/en
https://pdf.benchchem.com/57/An_In_depth_Technical_Guide_to_1_4_Dioxaspiro_4_5_decan_8_ylmethanamine_Discovery_and_History.pdf
https://www.chemicalbook.com/synthesis/1-4-dioxaspiro-4-5-decan-8-one.htm
https://www.chemicalbook.com/synthesis/1-4-dioxaspiro-4-5-decan-8-one.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1600642?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 2: The Henry Reaction (Nitroaldol Addition)
This is the critical stereoelectronic step. The ketone undergoes nucleophilic attack by the

nitronate anion.[4][5]

Reagents: Nitromethane (MeNO₂, 1.2–1.5 eq), Base (KOtBu or DBU).

Solvent: THF or DMSO (dry).

Conditions: 0°C to RT under N₂ atmosphere.

Mechanism: Deprotonation of nitromethane (pKa ~10) generates a nucleophile that attacks

the ketone.

Intermediate: 8-(Nitromethyl)-1,4-dioxaspiro[4.5]decan-8-ol.

Step 3: Deprotection (Ketal Hydrolysis)
Reagents: 2N HCl or 10% H₂SO₄, Acetone/Water.

Conditions: RT for 2–4 hours.

Workup: Neutralize with NaHCO₃, extract with EtOAc.

Purification: Recrystallization from EtOAc/Hexanes.

Part 4: Reaction Landscape & Transformations
The utility of 4-Hydroxy-4-(nitromethyl)cyclohexanone lies in its downstream versatility. The

following diagram maps the logical flow from synthesis to advanced scaffolds.
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Figure 1: Synthetic lineage from precursor to spirocyclic scaffolds.

Part 5: Critical Applications in Drug Discovery
Spirocyclic Scaffolds (The "Fsp3" Effect)
The reduction of the nitro group to an amine (using Raney Nickel or Pd/C) yields a 1,2-amino

alcohol. This motif is a precursor to spiro-epoxides or spiro-aziridines. Incorporating these

spiro-cycles into drug candidates restricts conformational freedom, potentially increasing

receptor selectivity while improving metabolic stability compared to flat aromatic rings.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b1600642/docs?utm_src=pdf-body-img#4-hydroxy-4-nitromethyl-cyclohexanone-a-technical-guide-to-functionalized-spirocyclic-precursors
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1600642?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Bifunctional Linkers
Because the molecule possesses orthogonal reactivity (Ketone = Electrophile; Nitro = Latent

Nucleophile), it serves as an ideal core for PROTAC linkers or fragment-based drug discovery

(FBDD), allowing the independent attachment of two different ligands.

Part 6: Safety & Handling Protocols
Warning: Nitro compounds possess intrinsic energy. While this specific intermediate is relatively

stable, strict adherence to safety protocols is mandatory.

Thermal Hazards: Do not heat the reaction mixture (Step 2) above 60°C without calorimetric

testing (DSC). Nitronate salts can be explosive if dried completely; keep intermediates in

solution where possible.

Base Sensitivity: The Henry reaction is reversible (Retro-Henry). Avoid prolonged exposure

to strong base without the electrophile present.

Toxicity: Treat as a potential alkylating agent. Use double-gloving (Nitrile) and handle inside

a fume hood.

Waste Disposal: Quench nitronate residues with dilute acid before disposal. Do not mix with

strong reducing agents in waste streams.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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